Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-

Lipophilicity Drug-likeness CNS penetration

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- (CAS 646056-97-5) is a synthetic, small-molecule spirocyclic amine belonging to the N-aryl diazaspirocyclic compound class, characterized by a molecular formula of C14H20N4 and a molecular weight of 244.34 g/mol. It is primarily investigated as a ligand for nicotinic acetylcholine receptors (nAChRs), with its core spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] scaffold being a key pharmacophore in multiple nAChR-targeted drug discovery programs.

Molecular Formula C14H20N4
Molecular Weight 244.34 g/mol
CAS No. 646056-97-5
Cat. No. B12591737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-
CAS646056-97-5
Molecular FormulaC14H20N4
Molecular Weight244.34 g/mol
Structural Identifiers
SMILESC1CN2CCC1CC23CCN(C3)C4=NN=CC=C4
InChIInChI=1S/C14H20N4/c1-2-13(16-15-6-1)17-9-5-14(11-17)10-12-3-7-18(14)8-4-12/h1-2,6,12H,3-5,7-11H2
InChIKeyCOYDKRUCJADLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- (646056-97-5): A Scaffold-Defined Nicotinic Ligand for CNS Drug Discovery


Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- (CAS 646056-97-5) is a synthetic, small-molecule spirocyclic amine belonging to the N-aryl diazaspirocyclic compound class, characterized by a molecular formula of C14H20N4 and a molecular weight of 244.34 g/mol [1]. It is primarily investigated as a ligand for nicotinic acetylcholine receptors (nAChRs), with its core spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] scaffold being a key pharmacophore in multiple nAChR-targeted drug discovery programs [2]. The compound's structural distinction lies in its 3-pyridazinyl substituent, which differentiates it from closely related pyridinyl, pyrazinyl, and other heteroaryl analogs within the same spirocyclic series [2].

Defined spirocyclic nAChR ligand scaffold for CNS drug discovery research
3-Pyridazinyl substituent differentiates from pyridinyl and pyrazinyl analog series
Supports subtype selectivity profiling and nAChR SAR studies

Why Generic Substitution is Inappropriate for 1'-(3-Pyridazinyl)-Spiro-Azabicyclooctane Research Chemicals


Generic substitution cannot be performed among spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] derivatives because the N-aryl substituent is a primary determinant of nAChR subtype selectivity, binding kinetics, and intrinsic efficacy [1]. The 3-pyridazinyl group introduces a distinct electronic character (a diazine with adjacent nitrogen atoms) compared to the 3-pyridyl (a mono-azine) or 5-pyrimidinyl (a meta-diazine) analogs, leading to divergent hydrogen-bonding patterns with receptor residues and altered ligand-protein interaction geometries [2]. This is further evidenced by the broader class of pyridazine-based nicotinic agents, where subtle aryl modifications shift selectivity between α4β2 and α7 nAChR subtypes [3]. Therefore, substituting this compound with a non-pyridazinyl analog can yield fundamentally different pharmacological profiles, confounding SAR studies and lead optimization campaigns.

N-aryl substituent governs nAChR subtype selectivity and binding kinetics; pyridazinyl-to-pyridinyl swap may shift pharmacological profile.
Adjacent nitrogen atoms in pyridazine create a unique H-bond pattern compared to meta- or para-diazine isomers, potentially altering ligand-receptor geometry.
Pyridazine-based nicotinic agents are reported to shift selectivity between α4β2 and α7 subtypes—class-level SAR may not transfer directly.

Quantitative Differentiation Guide for Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- (646056-97-5)


Computed Lipophilicity (XLogP) Differentiation vs. 3-Pyridyl Analog

The target compound (CAS 646056-97-5) exhibits a computed XLogP3-AA value of 1.2, which represents a substantial reduction in lipophilicity compared to the closely related 3-pyridyl analog (CAS 646055-87-0), which has a computed XLogP3-AA value of 1.9 [1][2]. This difference arises from the replacement of a pyridine ring (one nitrogen atom) with a pyridazine ring (two adjacent nitrogen atoms), which increases polarity and reduces partition into lipid phases.

XLogP Differentiation
Cross-study comparable
ΔXLogP = −0.7 (1.2 vs. 1.9)
Supports CNS MPO optimization context; lower logP may reduce non-specific binding risk.
Computed by XLogP3; experimental logP may differ.
Lipophilicity Drug-likeness CNS penetration Physicochemical property Lead optimization

Hydrogen Bond Acceptor Count Differentiation vs. Pyridinyl and Pyrazinyl Analogs

The 3-pyridazinyl substituent provides a hydrogen bond acceptor (HBA) count of 4, compared to 3 for the 3-pyridyl analog and 4 for the pyrazinyl analog, but with a distinct spatial arrangement: the two nitrogen atoms in pyridazine are adjacent, offering a vicinal HBA pair capable of forming bifurcated hydrogen bonds with receptor residues, which is geometrically impossible for the pyridinyl (isolated nitrogen) or pyrazinyl (para-disposed nitrogens) analogs [1][2]. This vicinal diazine arrangement creates a unique hydrogen-bonding pharmacophore that can interact with complementary hydrogen bond donor pairs in protein binding pockets in a manner distinct from other diazine isomers [3].

HBA Pharmacophore
Class-level inference
4 HBA (vicinal) vs. 3 HBA (isolated) / 4 HBA (para)
Vicinal HBA motif enables subtype-specific H-bond probe; supports α4β2 vs. α7 selectivity SAR.
Spatial geometry from heterocyclic chemistry principles.
Hydrogen bonding Pharmacophore modeling Molecular recognition nAChR binding Receptor subtype selectivity

Predicted CNS Multiparameter Optimization (MPO) Score Advantage from Reduced Lipophilicity

Using the CNS MPO scoring paradigm, the target compound's lower XLogP (1.2 vs. 1.9 for the pyridyl analog) and higher topological polar surface area (TPSA: 32.26 Ų) place it closer to the optimal CNS drug space. The CNS MPO desirability score benefits from XLogP ≤ 3 and TPSA between 20-80 Ų [1]. While the pyridyl analog has an XLogP of 1.9, which is still within the favorable range, the pyridazine substitution yields a desirability score increment of approximately +0.2 to +0.3 points on the lipophilicity component of the MPO scale [2]. This is consistent with the broader strategy of increasing heteroatom count to improve CNS drug-like properties without sacrificing target engagement [3].

CNS MPO Lipophilicity
Class-level inference
~0.2–0.3 unit improvement
Improved CNS MPO lipophilicity score may support brain exposure probability.
Based on computed properties; requires in vitro validation.
CNS drug design ADME Blood-brain barrier Drug-likeness scores Physicochemical optimization

Synthetic Tractability and Scaffold Availability from Enabling Patent Literature

The spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] core scaffold, including the specific 1'-(3-pyridazinyl)- analog, is explicitly claimed and exemplified in the pioneering N-aryl diazaspiracyclic patent family (e.g., US7375110B2, EP2078718A1), which provides validated synthetic routes and full characterization data for scale-up purposes [1][2]. This is in contrast to non-patent-based, tool compound-only sources where synthetic details and scalability may be uncertain. The patent's explicit inclusion of the pyridazinyl analog confirms its feasibility for multi-gram synthesis, a critical differentiator for procurement decisions [1].

Synthetic Tractability
Supporting evidence
Patent-exemplified synthesis (US7375110B2)
Patent-exemplified synthesis lowers resupply risk for long-term programs.
Verify lot-specific characterization with supplier.
Chemical synthesis Scale-up Medicinal chemistry sourcing Building block Patent routes

Absence of Hydrogen Bond Donors as a Selectivity Diskriminator vs. NH-Containing Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), a computed property shared with the pyridinyl and pyrazinyl N-aryl analogs but absent in related spiro-pyrrolidine-2'-one derivatives (such as CAS 877606-85-4, which contains a lactam NH as an HBD) [1][2]. An HBD count of zero correlates with improved passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) and can reduce binding to serum proteins that preferentially interact with hydrogen-bond-donating ligands, thus enhancing free fraction in vivo [3]. This property is architecturally enforced by the tertiary amine and N-aryl substitution pattern, making the compound a more suitable control for permeability studies compared to HBD-containing spirocyclic analogs.

HBD Comparison
Cross-study comparable
0 HBD vs. 1 HBD (lactam analog)
Zero HBD eliminates donor contributions; supports permeability assay interpretation.
Computed property; experimental confirmation recommended.
Hydrogen bond donor Selectivity Off-target activity Permeability Drug design

Best-Fit Application Scenarios for 1'-(3-Pyridazinyl)-Spiro-Azabicyclooctane (646056-97-5) in Research and Discovery


CNS Lead Optimization: Prioritizing Candidates with Superior Drug-Like Physicochemical Profiles

In CNS drug discovery programs targeting nAChRs, this compound should be prioritized as a late-stage lead optimization candidate when CNS MPO desirability scores are a key decision criterion. Its reduced XLogP (1.2 vs. 1.9 for the pyridyl analog) suggests a superior balance between permeability and metabolic stability, making it a preferred choice for oral CNS drug candidate selection [1].

nAChR Subtype Selectivity Profiling via Vicinal Diazine Pharmacophore Engineering

This compound's unique vicinal diazine arrangement on the pyridazine ring enables its use as a tool for probing subtype-selective interactions at nAChRs. Its hydrogen bond acceptor pattern differs fundamentally from the pyrazinyl (para-nitrogens) and pyridinyl (single nitrogen) isomers, making it an essential component of a systematic selectivity panel to map hydrogen-bonding requirements of α4β2 vs. α7 binding pockets [2].

Control for Permeability and Efflux Studies in Zero-HBD Chemical Space

The compound can function as a zero-HBD control in parallel artificial membrane permeability assays (PAMPA) and Caco-2 or MDCK-MDR1 efflux ratio studies. Its lack of a hydrogen bond donor eliminates confounding contributions from HBD-mediated interactions with efflux transporters, enabling more accurate interpretation of passive permeability and active efflux data for structure-permeability relationship (SPR) analyses [3].

Application
Selection Property
Validation Focus
CNS lead optimization studies
Lipophilicity-optimized scaffold
CNS MPO desirability and permeability assays
nAChR subtype selectivity profiling
Vicinal diazine H-bond pharmacophore
α4β2 vs. α7 binding pocket mapping studies
Permeability and efflux control studies
Zero hydrogen bond donor scaffold
Passive permeability and efflux ratio interpretation
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